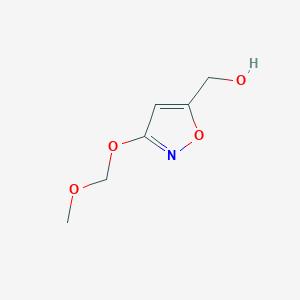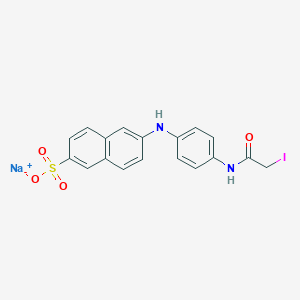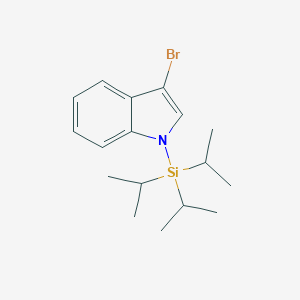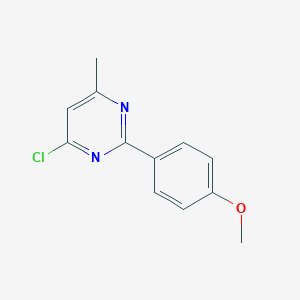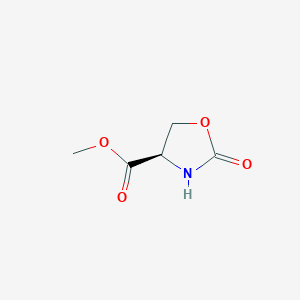
(R)-Methyl 2-oxooxazolidine-4-carboxylate
Übersicht
Beschreibung
“®-Methyl 2-oxooxazolidine-4-carboxylate” is a chemical compound. It is a derivative of oxazolidine . Oxazolidines are a group of disubstituted squaramide derivatives with applications in organocatalysis and material science .
Synthesis Analysis
The synthesis of this compound involves the conversion of the all-carbon substituted α-quaternary stereogenic malonate to both (S)-tert-Bu 4-benzyl-2-oxooxazolidine-4-carboxylate and ®-Me 4-benzyl-2-oxooxazolidine-4-carboxylate without loss of optical purity .Molecular Structure Analysis
The molecular formula of “®-Methyl 2-oxooxazolidine-4-carboxylate” is C6H9NO4 . The structure of this compound includes a 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) group .Chemical Reactions Analysis
Under the influence of UV-light irradiation, squaramides generate the corresponding aminobisketenes by electrocyclic ring-opening of the cyclobutenedione ring . This reaction is partially coupled, i.e., the molar formation of ADP exceeds that of the amino acid .Physical And Chemical Properties Analysis
The molecular weight of “®-Methyl 2-oxooxazolidine-4-carboxylate” is 159.14 . More detailed physical and chemical properties such as boiling point and storage conditions are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Metal Carbene Transformations:
- (R)-Methyl 2-oxooxazolidine-4-carboxylate, specifically its dirhodium(II) tetrakis variant, demonstrates enhanced enantiocontrol and diastereocontrol in metal carbene transformations. It is particularly effective in the diazodecomposition of adamantyl diazoacetates and N-(tert)butyldiazoacetamides (Doyle et al., 2010).
Role in Organoselenium Chemistry:
- Selenazolidine-4(R)-carboxylic acids, derivatives of (R)-Methyl 2-oxooxazolidine-4-carboxylate, have been synthesized as potential prodrugs for selenium delivery, potentially useful in selenium supplementation and cancer chemoprevention (Xie et al., 2001).
Use in Chiral Auxiliary for Kinetic Resolution:
- The compound has been utilized as a novel chiral auxiliary in kinetic resolution processes, particularly in stereospecific amination reactions (Kubota et al., 1994).
Application in Prodrug Synthesis:
- Derivatives like thiazolidine-4(R)-carboxylic acids have been explored for their potential as prodrugs of L-cysteine, with applications in mitigating hepatotoxic effects (Nagasawa et al., 1984).
Research in Cyclisation Reactions:
- (R)-Methyl 2-oxooxazolidine-4-carboxylate has been studied for its roles in cyclisation reactions, contributing to the development of new synthetic pathways and understanding of reaction mechanisms (Betts et al., 1999).
Investigation in Aldose Reductase Inhibition:
- Substituted benzenesulfonamides, utilizing isoxazolidin-3-one derivatives of (R)-Methyl 2-oxooxazolidine-4-carboxylate, have been investigated for their aldose reductase inhibitory activity, which is significant in the context of diabetic complications (Alexiou & Demopoulos, 2010).
Glutathione Formation Stimulation:
- L-2-oxothiazolidine-4-carboxylate, related to (R)-Methyl 2-oxooxazolidine-4-carboxylate, has been used to stimulate hepatic glutathione formation, offering therapeutic potential for conditions involving hepatic glutathione depletion (Williamson & Meister, 1981).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIWTVKXOORXAZ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327675 | |
| Record name | (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-oxooxazolidine-4-carboxylate | |
CAS RN |
144542-43-8 | |
| Record name | (R)-METHYL 2-OXOOXAZOLIDINE-4-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


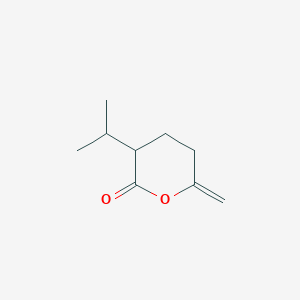

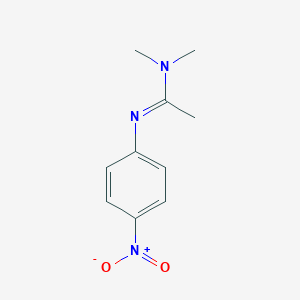
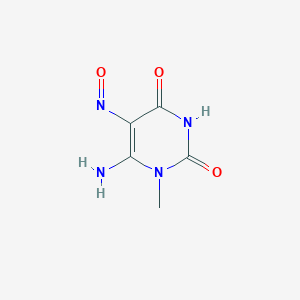
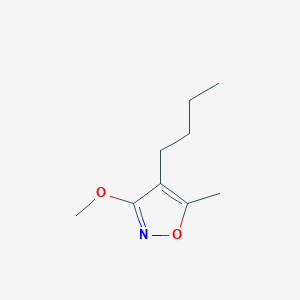
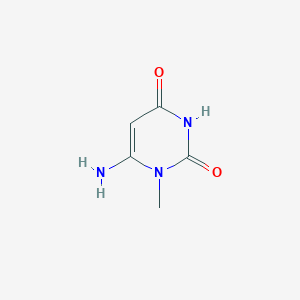
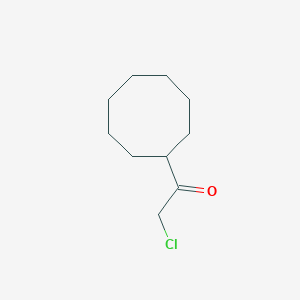
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

